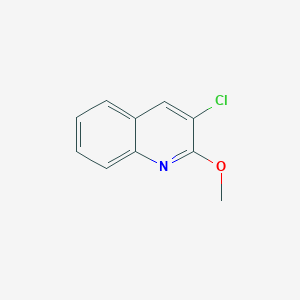

Quinoline, 3-chloro-2-methoxy-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoline, 3-chloro-2-methoxy- is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 3-chloro-2-methoxyquinoline, can be achieved through various classical methods such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis

For instance, the Friedlander synthesis involves the condensation of 2-aminobenzophenone with an aldehyde or ketone under acidic conditions to form the quinoline ring

Industrial Production Methods

Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols . These methods are designed to be efficient, cost-effective, and environmentally friendly. Microwave irradiation and ultrasound-promoted synthesis are also utilized to enhance reaction rates and yields .

Análisis De Reacciones Químicas

Types of Reactions

Quinoline, 3-chloro-2-methoxy- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline-3-carboxylic acid or reduction to form quinoline-3-methanol.

Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used for oxidation.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

Substitution Products: Depending on the nucleophile, various substituted quinoline derivatives can be formed.

Oxidation Products: Quinoline-3-carboxylic acid.

Reduction Products: Quinoline-3-methanol.

Aplicaciones Científicas De Investigación

Quinoline, 3-chloro-2-methoxy- has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of quinoline, 3-chloro-2-methoxy- involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as cholinesterase and succinate dehydrogenase, disrupting cellular processes . They can also bind to nucleoproteins, affecting DNA replication and transcription .

Comparación Con Compuestos Similares

Quinoline, 3-chloro-2-methoxy- can be compared with other quinoline derivatives such as:

2-chloroquinoline: Similar in structure but lacks the methoxy group, which may affect its reactivity and biological activity.

3-methoxyquinoline: Lacks the chlorine atom, which can influence its chemical properties and applications.

4-chloroquinoline: The position of the chlorine atom can significantly alter its chemical behavior and biological effects.

Actividad Biológica

Quinoline derivatives are well-known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. Among these, Quinoline, 3-chloro-2-methoxy- has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing data from various studies to outline its efficacy and mechanisms of action.

Chemical Structure and Synthesis

Quinoline, 3-chloro-2-methoxy- is a substituted quinoline that incorporates a chloro and a methoxy group at specific positions on the quinoline ring. Its synthesis typically involves methods such as the Vilsmeier-Haack reaction and nucleophilic substitutions, which allow for the introduction of various functional groups to enhance biological activity .

Anticancer Activity

Several studies have investigated the anticancer properties of quinoline derivatives, including 3-chloro-2-methoxy-. Notably, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity : Research indicates that derivatives of quinoline can exhibit potent cytotoxic effects against colorectal cancer cell lines such as HCT116 and Caco-2. In one study, a related compound demonstrated an IC50 value of 0.35 μM against HCT116 cells, indicating strong antiproliferative activity .

- Mechanism of Action : The mechanisms underlying the anticancer effects include:

Antibacterial Activity

Quinoline derivatives have also been evaluated for their antibacterial properties. For example:

- In vitro Studies : Compounds similar to Quinoline, 3-chloro-2-methoxy- have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The antibacterial activity is often measured by determining the inhibition zones in agar diffusion tests .

| Compound | Inhibition Zone (mm) | Target Bacteria |

|---|---|---|

| Quinoline Derivative A | 12.00 ± 0.00 | E. coli |

| Quinoline Derivative B | 11.00 ± 0.03 | S. aureus |

| Quinoline, 3-chloro-2-methoxy- | TBD | TBD |

Antifungal Activity

Similar to its antibacterial properties, quinoline derivatives exhibit antifungal activity. Compounds have been tested against fungi such as Candida albicans, with varying degrees of success depending on their structural modifications .

Case Studies and Research Findings

- Case Study on Cytotoxicity : A detailed study involving quinoline derivatives highlighted their potential as anticancer agents through in vitro assays that confirmed significant cytotoxic effects on multiple cancer cell lines. The study provided insights into their mechanism involving reactive oxygen species (ROS) production and mitochondrial membrane potential disruption .

- Antimicrobial Evaluation : Another research effort focused on synthesizing various quinoline derivatives and evaluating their antimicrobial properties against a spectrum of pathogens. The results indicated that some derivatives exhibited superior activity compared to standard antibiotics like amoxicillin .

Propiedades

IUPAC Name |

3-chloro-2-methoxyquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-10-8(11)6-7-4-2-3-5-9(7)12-10/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIHYJGSUSUAAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2C=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.